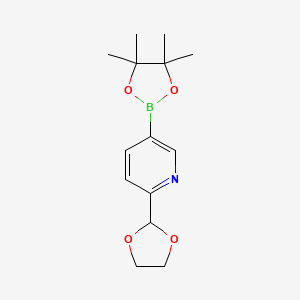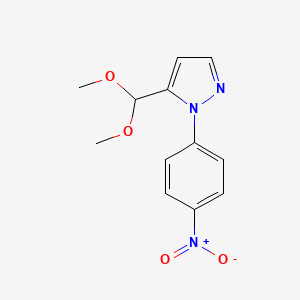![molecular formula C13H9ClN2O2S B599242 2-Chloro-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-62-3](/img/structure/B599242.png)
2-Chloro-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H9ClN2O2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” consists of a pyridine ring attached to a phenylsulfonyl group and a chlorine atom . The presence of the pyridine nucleus, along with one or more heterocycles, gives the molecule a certain geometry, which determines its interaction with specific proteins .Chemical Reactions Analysis
Pyridine derivatives are highly reactive and can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of these compounds can be influenced by many factors including the nature of the nucleophile, reaction condition, and solvent .Applications De Recherche Scientifique
Recherche anticancéreuse
Ce composé pourrait potentiellement être utilisé dans la recherche anticancéreuse. Les dérivés contenant le groupe sulfonyle ont montré leur importance biologique en chimie médicinale et en conception de médicaments {svg_1}. Par exemple, le composé 2-(phénylsulfonyl)-2H-1,2,3-triazole a montré une activité modérée contre diverses lignées de cellules cancéreuses {svg_2}.
Synthèse organique
Le composé pourrait être utilisé en synthèse organique, en particulier dans la formation de liaisons S–N. La synthèse régiosélective du 2-(phénylsulfonyl)-2H-1,2,3-triazole a été réalisée par une réaction classique de sulfonamidation {svg_3}.
Conception de médicaments
Compte tenu de sa similitude structurelle avec d'autres composés bioactifs, ce composé pourrait potentiellement être utilisé comme matrice centrale dans la conception de médicaments. Par exemple, la quinoléine, qui est constituée de benzène fusionné avec de la pyridine N-hétérocyclique, a été largement utilisée dans la conception de médicaments en raison de son large spectre de bioactivité {svg_4}.
Recherche antikinétoplastide
Ce composé pourrait potentiellement être utilisé dans la recherche antikinétoplastide. Dans le cadre de travaux de saut d'échafaudage en cours sur un échafaudage antikinétoplastide de 3-nitroimidazo[1,2-a]pyridine, les chercheurs ont exploré la 3-nitroimidazo[1,2-b]pyridazine comme une nouvelle série antikinétoplastide potentielle {svg_5}.
Orientations Futures
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-chloropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXIRLCEYNSXCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212816 |
Source


|
| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-62-3 |
Source


|
| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401212816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)


![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)



![3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B599179.png)



